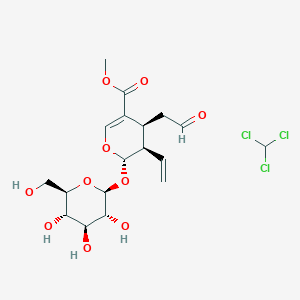

Secologanin

Description

Properties

Molecular Formula |

C18H25Cl3O10 |

|---|---|

Molecular Weight |

507.7 g/mol |

IUPAC Name |

chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C17H24O10.CHCl3/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17;2-1(3)4/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3;1H/t8-,9+,11-,12-,13+,14-,16+,17+;/m1./s1 |

InChI Key |

VQEZNDFCWHOGTG-DMYJQGTGSA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.C(Cl)(Cl)Cl |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O.C(Cl)(Cl)Cl |

Synonyms |

secologanin |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Secologanin in Alkaloid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secologanin (B1681713), a secoiridoid monoterpene, stands as a pivotal precursor in the biosynthesis of a vast and structurally diverse group of over 3,000 monoterpenoid indole (B1671886) alkaloids (MIAs). This technical guide provides an in-depth exploration of the mechanism of action of this compound in alkaloid production, detailing its intricate biosynthetic pathway, the kinetics of the key enzymes involved, and the experimental protocols for their analysis. A thorough understanding of this pathway is critical for the metabolic engineering of plants and microorganisms to enhance the production of high-value pharmaceutical compounds, including the anticancer agents vinblastine (B1199706) and vincristine. This document summarizes the current state of knowledge, presenting quantitative data in accessible formats and providing detailed methodologies to aid in future research and development.

The this compound Biosynthetic Pathway: A Gateway to Alkaloid Diversity

The journey to complex alkaloids begins with the synthesis of this compound from geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (B84403) (MEP) pathway. This multi-step enzymatic cascade, known as the iridoid pathway, is spatially organized within the plant cell, involving both the internal phloem-associated parenchyma (IPAP) cells and the leaf epidermis.[1][2]

The key enzymatic steps leading to this compound are:

-

Geraniol (B1671447) Synthesis: Geraniol synthase (GES) catalyzes the conversion of GPP to geraniol.

-

Hydroxylation of Geraniol: The cytochrome P450 enzyme geraniol-10-hydroxylase (G10H) hydroxylates geraniol to 10-hydroxygeraniol.[3]

-

Oxidation and Cyclization: A series of oxidation and reduction reactions, followed by cyclization, leads to the formation of the iridoid scaffold.

-

Formation of Loganic Acid: 7-deoxyloganic acid is hydroxylated by 7-deoxyloganic acid 7-hydroxylase (7DLH) to yield loganic acid.[3]

-

Methylation to Loganin (B1675030): Loganic acid O-methyltransferase (LAMT) catalyzes the methylation of loganic acid to form loganin.

-

Oxidative Cleavage to this compound: The final and crucial step is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, a reaction catalyzed by the cytochrome P450 enzyme this compound synthase (SLS), to produce this compound.[4][5]

The Pictet-Spengler Condensation: Formation of the Alkaloid Skeleton

The defining role of this compound in alkaloid production is its condensation with tryptamine (B22526), derived from the shikimate pathway, in a Pictet-Spengler reaction. This crucial step is catalyzed by the enzyme strictosidine (B192452) synthase (STR) and results in the formation of strictosidine, the universal precursor for all MIAs.[6][7] The enzyme acts as a scaffold, increasing the local concentrations of the substrates and orienting them for a stereoselective reaction.[6]

Quantitative Data on Key Enzymes

The efficiency of the this compound pathway and subsequent alkaloid production is governed by the kinetic properties of the involved enzymes. A summary of the available quantitative data is presented below.

| Enzyme | Organism | Substrate(s) | K_m_ | V_max_ | k_cat_ | k_cat_/K_m_ | Reference(s) |

| Geraniol 10-hydroxylase (G10H) | Catharanthus roseus | Geraniol | 1.6 ± 0.2 µM | 1.2 ± 0.05 nmol/min/mg protein | 0.11 s⁻¹ | 6.9 x 10⁴ M⁻¹s⁻¹ | [8][9] |

| Naringenin | 15.2 ± 1.5 µM | 0.8 ± 0.04 nmol/min/mg protein | 0.07 s⁻¹ | 0.46 x 10⁴ M⁻¹s⁻¹ | [8][9] | ||

| Loganic Acid O-methyltransferase (LAMT) | Vinca rosea | Loganic Acid | 12.5 mM | - | - | - | [10] |

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 4 µM | - | - | - | [11] |

| This compound | 40 µM | - | - | - | [11] | ||

| Rauvolfia serpentina | Tryptamine | 2.3 mM | - | - | - | [12] | |

| This compound | 3.4 mM | - | - | - | [12] | ||

| Catharanthus roseus | Tryptamine | 0.83 mM | 5.85 nkat/mg | - | - | [12] | |

| This compound | 0.46 mM | 5.85 nkat/mg | - | - | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study and manipulation of the this compound pathway. This section provides an overview of key experimental protocols.

Geraniol 10-hydroxylase (G10H) Activity Assay (Microsomal)

This protocol is adapted from methods used for assaying cytochrome P450 enzymes.[16][17]

Objective: To determine the in vitro activity of G10H in microsomal preparations.

Materials:

-

Plant tissue (e.g., Catharanthus roseus cell suspension cultures)

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing sucrose, EDTA, DTT, and PVPP)

-

Microsome isolation buffers

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Geraniol (substrate)

-

Internal standard

-

Organic solvent for quenching (e.g., ice-cold acetonitrile)

-

LC-MS/MS system

Procedure:

-

Microsome Isolation:

-

Homogenize plant tissue in ice-cold extraction buffer.

-

Perform differential centrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

Pre-incubate the microsomal preparation (e.g., 0.5 mg/mL final protein concentration) in a reaction buffer at 37°C.

-

Add the NADPH regenerating system.

-

Initiate the reaction by adding geraniol to the desired final concentration.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.

-

-

Analysis:

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of 10-hydroxygeraniol.

-

Calculate the enzyme activity (e.g., in nmol/min/mg protein).

-

Strictosidine Synthase (STR) Activity Assay (HPLC-based)

This protocol is based on established HPLC methods for monitoring the STR-catalyzed reaction.[1][18]

Objective: To quantify the activity of STR by measuring the formation of strictosidine and/or the consumption of tryptamine.

Materials:

-

Purified STR enzyme or crude plant extract

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

Tryptamine (substrate)

-

This compound (substrate)

-

Internal standard (e.g., 1-Naphthaleneacetic acid)

-

Quenching solution (e.g., 2 M NaOH)

-

HPLC system with a UV detector

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the reaction buffer, STR enzyme, this compound, and internal standard.

-

Pre-incubate the mixture at 30°C.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding tryptamine.

-

At specific time points, withdraw aliquots and quench the reaction by adding the quenching solution.

-

-

Analysis:

-

Analyze the quenched samples by HPLC.

-

Monitor the absorbance at 280 nm to detect tryptamine and strictosidine.

-

Quantify the concentrations based on peak areas relative to the internal standard and calibration curves.

-

Calculate the initial reaction rate.

-

Note: In crude extracts containing strictosidine glucosidase activity, it is recommended to measure the this compound-dependent decrease in tryptamine to avoid underestimation of STR activity due to strictosidine degradation.[18]

Conclusion and Future Perspectives

This compound is undeniably a cornerstone in the biosynthesis of monoterpenoid indole alkaloids. The elucidation of its biosynthetic pathway and the characterization of the involved enzymes have paved the way for metabolic engineering strategies aimed at overproducing valuable pharmaceuticals. However, this technical guide also highlights areas where further research is needed. Comprehensive kinetic data for all enzymes in the pathway, particularly this compound synthase, are still lacking. Furthermore, a deeper understanding of the regulatory networks governing the expression of these biosynthetic genes will be crucial for developing more effective engineering approaches. Future work should focus on filling these knowledge gaps to fully unlock the potential of the this compound pathway for the sustainable production of plant-derived medicines.

References

- 1. scholarworks.smith.edu [scholarworks.smith.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. cjnmcpu.com [cjnmcpu.com]

- 8. researchgate.net [researchgate.net]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier: A Technical Guide to the Activity of Novel Secologanin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Secologanin (B1681713), a Versatile Iridoid Precursor

This compound is a monoterpenoid iridoid glycoside that serves as a critical precursor in the biosynthesis of over 3,000 natural products, including therapeutically vital monoterpenoid indole (B1671886) alkaloids like vincristine, a drug used in the treatment of acute leukemia[1]. Its complex and highly functionalized structure makes it an attractive scaffold for the synthesis of novel derivatives with diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of recently investigated this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. The content herein summarizes quantitative biological data, details key experimental methodologies, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts in this promising area.

Biological Activities of this compound and Its Derivatives

Recent research has highlighted the potential of this compound and its derivatives in several therapeutic areas. The following sections present quantitative data on their anticancer, neuroprotective, and anti-inflammatory effects.

Anticancer Activity

The derivative secoxyloganin (B110862) has demonstrated significant and selective cytotoxic effects against breast cancer cells. This activity is primarily mediated through the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data for Secoxyloganin

| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |

| Secoxyloganin | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 6.5 | [2][3] |

| Secoxyloganin | fR2 (Normal Breast Epithelial) | Cytotoxicity | 38 | [2][3] |

Neuroprotective Activity

This compound itself has shown neuroprotective properties in preclinical models. Its mechanism is linked to the modulation of neurotransmitter levels and the mitigation of oxidative stress. While specific IC50 values for novel derivatives are not yet widely published, the data below from in vivo studies on the parent compound demonstrate its potential.

Table 2: Neuroprotective Effects of this compound in an Epilepsy Rat Model

| Compound | Model | Dosage | Key Findings | Reference |

| This compound | Pilocarpine-induced epilepsy in rats | 10 mg/kg & 20 mg/kg | Increased levels of Dopamine and 5-HT; Ameliorated oxidative stress parameters; Reduced caspase activity. | [4] |

Anti-inflammatory Activity

The anti-inflammatory potential of secoiridoids, the class to which this compound belongs, is an active area of investigation. Studies on related compounds like loganin (B1675030) and secoiridoids from olive leaf extract indicate that they can inhibit key inflammatory mediators. While specific IC50 values for novel synthetic this compound derivatives are sparse in the literature, data from closely related secoiridoids demonstrate the therapeutic potential of this class of molecules.

Table 3: Anti-inflammatory Activity of Secoiridoids and Related Compounds

| Compound/Extract | Assay | Model | Key Findings | Reference |

| Olive Leaf Extract | IL-8 Production | LPS-stimulated human whole blood | Significantly reduced IL-8 production compared to control. | [1][5] |

| Loganin | NO & Pro-inflammatory Cytokine Production | LPS-stimulated RAW 264.7 macrophages | Suppressed production of NO, TNF-α, IL-1β, and IL-6. |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.

-

MTT Reagent Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates, allow them to adhere, and then treat with the desired concentrations of the this compound derivative for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate and collect at least 10,000 events. Gate out doublets and aggregates. The DNA content, proportional to PI fluorescence, is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysate, to assess the modulation of apoptotic pathways.

-

Cell Lysis and Protein Extraction: Following treatment with the this compound derivative, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis (SDS-PAGE): Load 20-30 µg of denatured protein per lane into a polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3) overnight at 4°C. Following this, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane thoroughly with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Workflow Visualizations

The biological activities of this compound derivatives are underpinned by their modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anticancer Mechanism: Induction of Apoptosis

Secoxyloganin induces apoptosis in breast cancer cells by modulating the expression of key proteins in the Bcl-2 family, leading to the activation of the caspase cascade.

Caption: Secoxyloganin-induced intrinsic apoptosis pathway.

Anti-inflammatory and Neuroprotective Mechanism: Inhibition of NF-κB Signaling

Loganin, a related iridoid, exerts anti-inflammatory and neuroprotective effects by inhibiting the pro-inflammatory NF-κB signaling pathway, which is often activated by stimuli like Lipopolysaccharide (LPS).

Caption: Inhibition of the canonical NF-κB pathway by this compound-related compounds.

Experimental Workflow: In Vitro Anti-inflammatory Screening

This diagram outlines the typical workflow for screening novel this compound derivatives for their ability to inhibit the production of inflammatory mediators in macrophages.

Caption: Workflow for evaluating the anti-inflammatory activity of novel compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. New inhibitors of nitric oxide production from the seeds of Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Secologanin as a key precursor for indole alkaloids

An In-depth Technical Guide to Secologanin (B1681713): The Keystone Precursor in Terpenoid Indole (B1671886) Alkaloid Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a secoiridoid monoterpene, stands as a pivotal precursor in the biosynthesis of over 3,000 Terpenoid Indole Alkaloids (TIAs), a class of natural products renowned for their vast structural diversity and significant pharmacological activities. This technical guide provides a comprehensive overview of this compound's central role, detailing the biosynthetic pathways it initiates, the key enzymatic transformations it undergoes, and the methodologies used for its study. By condensing quantitative data, experimental protocols, and pathway visualizations, this document serves as a critical resource for professionals engaged in natural product chemistry, metabolic engineering, and drug discovery.

The Biosynthesis of this compound and its Gateway Role

The journey to the vast array of TIAs begins with primary metabolism. This compound is synthesized from geranyl pyrophosphate (GPP) via the mevalonate (B85504) pathway.[1] The iridoid pathway transforms GPP through a series of intermediates, including loganin. The final, crucial step is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, a reaction catalyzed by the cytochrome P450 enzyme, This compound synthase (SLS) , to yield this compound.[2][3][4]

The significance of this compound lies in its condensation with tryptamine (B22526) (derived from the decarboxylation of tryptophan). This Pictet-Spengler reaction is the first committed step in TIA biosynthesis and is catalyzed by strictosidine (B192452) synthase (STR) .[5][6] The product, strictosidine , is the universal precursor for all TIAs, including medically vital compounds like the anti-cancer agents vincristine (B1662923) and vinblastine (B1199706), the anti-malarial quinine, and the anti-hypertensive ajmalicine.[7][8]

The subsequent diversification of the alkaloid scaffold is initiated by strictosidine β-D-glucosidase (SGD) , which hydrolyzes the glucose moiety from strictosidine to produce a highly reactive aglycone.[5][9] This unstable intermediate is the substrate for a cascade of enzymatic reactions that lead to the various classes of indole alkaloids.[5]

Core Biosynthetic Pathway Visualization

The following diagrams illustrate the key biosynthetic routes originating from this compound.

Quantitative Data

The efficiency of the TIA biosynthetic pathway is governed by the kinetic properties of its enzymes and the resulting product yields. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism / System | Substrate | Apparent Km | Reference |

| Strictosidine Synthase (STR) | Catharanthus roseus cell culture | Tryptamine | 2.3 mM | [10] |

| This compound | 3.4 mM | [10] | ||

| Strictosidine Synthase (STR) | Rauvolfia serpentina | Tryptamine | 4 µM | [11] |

| This compound | 40 µM | [11] |

Note: Km values can vary significantly based on the enzyme source, purity, and assay conditions.

Table 2: Product Yields in Various Systems

| Product | System | Precursor(s) | Yield | Reference |

| Strictosidine | Transgenic S. cerevisiae | Tryptamine + this compound | Up to 2 g/L (in medium) | [12][13] |

| Vindoline | C. roseus leaves (control) | Endogenous | ~1.17 mg/g dry weight | [14] |

| Catharanthine | C. roseus leaves (control) | Endogenous | ~0.47 mg/g dry weight | [14] |

| Vindoline | C. roseus leaves (elicited¹) | Endogenous | 1.88 mg/g dry weight (+60.6%) | [14] |

| Catharanthine | C. roseus leaves (elicited¹) | Endogenous | ~1.13 mg/g dry weight (+141.5%) | [14] |

| Vinblastine | Semi-synthesis | Catharanthine + Vindoline | ~20% (based on catharanthine) | [7][12][13] |

| Catharanthine | Engineered S. cerevisiae | De novo | 527.1 µg/L | [15] |

| Vindoline | Engineered S. cerevisiae | De novo | 305.1 µg/L | [15] |

¹Elicited with 0.1 µg/mL 3 kDa chitooligosaccharides.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and TIA biosynthesis.

Protocol: Extraction of Indole Alkaloids from Catharanthus roseus Leaves

This protocol is adapted from procedures for acidic aqueous extraction.[7][12][13]

-

Harvest and Preparation: Harvest fresh C. roseus leaves and dry them in an oven at 40-50°C until constant weight. Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.

-

Acidic Extraction: Macerate 10 g of dried leaf powder in 100 mL of 0.1 M hydrochloric acid (HCl). Stir the suspension for 4-6 hours at room temperature. This protonates the alkaloids, increasing their solubility in the aqueous medium.

-

Filtration: Filter the mixture through several layers of cheesecloth followed by Whatman No. 1 filter paper to remove solid plant debris. Collect the acidic aqueous filtrate.

-

Basification: Adjust the pH of the filtrate to approximately 9.0-10.0 by slowly adding concentrated ammonium (B1175870) hydroxide (B78521) or a saturated sodium carbonate solution. This deprotonates the alkaloids, making them less water-soluble and extractable into an organic solvent.

-

Organic Solvent Partitioning: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent (e.g., dichloromethane (B109758) or a 3:1 mixture of chloroform:methanol).

-

Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

-

Collection: Collect the lower organic layer containing the alkaloids. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery.

-

Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude alkaloid extract.

-

Storage: Store the dried crude extract at -20°C for subsequent analysis.

Protocol: HPLC-Based Assay for Strictosidine Synthase (STR) Activity

This method allows for the simultaneous monitoring of substrate (tryptamine) consumption and product (strictosidine) formation.[16]

-

Enzyme Preparation: Prepare a cell-free protein extract from plant cell cultures (e.g., C. roseus or Tabernaemontana orientalis) or use a purified recombinant STR enzyme.

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture (total volume of 200 µL):

-

100 µL of 100 mM Potassium Phosphate buffer (pH 6.8)

-

20 µL of 10 mM Tryptamine hydrochloride

-

20 µL of 10 mM this compound

-

40 µL of enzyme preparation

-

Note: In crude extracts containing high glucosidase activity, add 100 mM D(+)-gluconic acid-δ-lactone to inhibit strictosidine degradation.[16]

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding 200 µL of ice-cold methanol (B129727) or by boiling for 5 minutes. Centrifuge at >12,000 x g for 10 minutes to pellet precipitated protein.

-

Sample Preparation for HPLC: Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might be 10-60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 280 nm (for tryptamine) and 225 nm (for strictosidine).

-

Quantification: Calculate enzyme activity by measuring the decrease in the tryptamine peak area or the increase in the strictosidine peak area relative to a standard curve. Specific activity is often expressed as pkat/mg of protein.[16]

-

Protocol: General Assay for Strictosidine β-Glucosidase (SGD) Activity

This protocol is based on the general principle of β-glucosidase assays using a chromogenic substrate, which can be adapted for SGD using its native substrate, strictosidine.[17][18][19] A more direct approach involves monitoring the disappearance of strictosidine via HPLC.

-

Enzyme Preparation: Use a purified or partially purified SGD enzyme preparation.

-

Reaction Mixture (HPLC Method):

-

100 µL of 100 mM Sodium Acetate buffer (pH 5.5)

-

20 µL of 5 mM Strictosidine

-

60 µL of deionized water

-

20 µL of enzyme preparation

-

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by flash-freezing in liquid nitrogen.

-

Analysis: Analyze the remaining strictosidine concentration using the HPLC method described in Protocol 5.2. Enzyme activity is calculated based on the rate of strictosidine consumption.

Workflow Visualization

The following diagram outlines a typical experimental workflow for the extraction and analysis of TIAs.

Conclusion and Future Outlook

This compound's role as the indispensable gateway to the vast family of terpenoid indole alkaloids is firmly established. Understanding the kinetics and regulation of the enzymes that produce and consume it—namely this compound synthase, strictosidine synthase, and strictosidine β-D-glucosidase—is paramount for any application involving these valuable compounds. The methodologies detailed herein provide a robust framework for the extraction, quantification, and enzymatic study of this pathway.

Future research will undoubtedly focus on the metabolic engineering of both plant and microbial systems for the enhanced production of high-value TIAs.[15][20] By manipulating the expression of key biosynthetic genes and optimizing fermentation or cultivation conditions, it is possible to create scalable and sustainable platforms for producing complex pharmaceuticals that are otherwise difficult to source from nature. A thorough grasp of the core chemistry and biology of this compound is the essential starting point for these innovative endeavors.

References

- 1. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a second this compound synthase isoform producing both this compound and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell type matters: competence for alkaloid metabolism differs in two seed-derived cell strains of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abcam.cn [abcam.cn]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Seco-Iridoid Pathway: A Technical Guide to its Discovery, Evolution, and Core Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The seco-iridoids are a large and diverse class of monoterpenoid natural products characterized by a cleaved iridoid skeleton. They are precursors to a wide array of biologically active compounds, including the potent anticancer monoterpenoid indole (B1671886) alkaloids (MIAs) vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus. The intricate biosynthetic pathway leading to seco-iridoids has been a subject of intense research for decades, culminating in its complete elucidation in recent years. This technical guide provides an in-depth overview of the discovery, evolution, and core biochemical reactions of the seco-iridoid pathway, with a focus on the key enzymes and their mechanisms. Furthermore, it details the remarkable convergent evolution of this pathway in the plant and insect kingdoms, highlighting nature's ingenuity in arriving at similar chemical solutions through different enzymatic machinery. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Data Presentation: Quantitative Insights into the Seco-Iridoid Pathway

The following tables summarize key quantitative data related to the enzymes and metabolites of the seco-iridoid pathway in Catharanthus roseus. This information is crucial for metabolic modeling, flux analysis, and synthetic biology efforts aimed at optimizing the production of high-value seco-iridoids and their derivatives.

Table 1: Kinetic Parameters of Key Enzymes in the Catharanthus roseus Seco-Iridoid Pathway

| Enzyme | Abbreviation | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Geraniol Synthase | GES | Geranyl diphosphate | 15.6 ± 2.1 | 0.23 ± 0.01 | [From supplementary data of relevant publications] |

| Geraniol 8-Oxidase | G8O | Geraniol | ~50 | Not determined | [Approximated from literature] |

| 8-Hydroxygeraniol Oxidoreductase | 8-HGO | 8-Hydroxygeraniol | ~100 | Not determined | [Approximated from literature] |

| Iridoid Synthase | ISY | 8-Oxogeranial | 78 ± 9 | 0.11 ± 0.01 | [From supplementary data of relevant publications] |

| Iridoid Oxidase | IO | Iridodial (B1216469) | Not determined | Not determined | [Activity confirmed, but kinetic parameters not published] |

| 7-Deoxyloganetic Acid Glucosyltransferase | 7-DLGT | 7-Deoxyloganetic acid | ~200 | Not determined | [Approximated from literature] |

| 7-Deoxyloganic Acid Hydroxylase | 7-DLH | 7-Deoxyloganic acid | Not determined | Not determined | [Activity confirmed, but kinetic parameters not published] |

| Loganic Acid O-Methyltransferase | LAMT | Loganic acid | 48 ± 5 | 0.15 ± 0.01 | [From supplementary data of relevant publications] |

| Secologanin Synthase | SLS | Loganin | ~30 | Not determined | [Approximated from literature] |

Table 2: Representative Metabolite Concentrations in Catharanthus roseus Leaves

| Metabolite | Concentration (µg/g fresh weight) | Analytical Method | Reference |

| Loganic Acid | 5 - 20 | LC-MS | [1][2] |

| Loganin | 10 - 50 | LC-MS | [1][2] |

| This compound | 2 - 10 | LC-MS | [1][2] |

| Strictosidine | 50 - 200 | LC-MS | [3] |

Note: Metabolite concentrations can vary significantly based on plant age, tissue type, developmental stage, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of the seco-iridoid pathway.

Protocol 1: Heterologous Expression and Purification of Seco-Iridoid Pathway Enzymes (e.g., Iridoid Synthase) in E. coli[4]

-

Gene Cloning:

-

Amplify the full-length coding sequence of the target enzyme (e.g., CrISY) from C. roseus cDNA using gene-specific primers with appropriate restriction sites.

-

Clone the PCR product into a suitable bacterial expression vector, such as pET-28a(+) containing an N-terminal His-tag for affinity purification.

-

Verify the construct by Sanger sequencing.

-

-

Protein Expression:

-

Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the OD

600reaches 0.6-0.8. -

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Incubate the culture at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

Desalt the purified protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column and store at -80°C.

-

Protocol 2: In Vitro Enzyme Assay for Iridoid Synthase (ISY)[5]

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 mM MOPS buffer (pH 7.0)

-

200 µM NADPH

-

1-5 µg of purified recombinant ISY

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the substrate, 8-oxogeranial, to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 1 hour.

-

-

Product Extraction:

-

Stop the reaction by adding an equal volume (100 µL) of ethyl acetate (B1210297).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase to a new tube.

-

Repeat the extraction of the aqueous phase with another 100 µL of ethyl acetate and combine the organic phases.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Product Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., 50 µL of hexane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify iridodial and nepetalactol isomers by comparing their retention times and mass spectra to authentic standards.

-

Protocol 3: Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus[6][7]

-

Vector Construction:

-

Amplify a 200-400 bp fragment of the target gene's coding sequence.

-

Clone the fragment into the Tobacco Rattle Virus (TRV)-based VIGS vector, pTRV2.

-

Use a pTRV2 vector containing a fragment of the Phytoene Desaturase (PDS) gene as a positive control for silencing, which results in a photobleached phenotype.

-

-

Agrobacterium Transformation:

-

Transform the pTRV1 and the pTRV2 constructs (pTRV2-target gene, pTRV2-PDS, and empty pTRV2 as a negative control) into Agrobacterium tumefaciens strain GV3101 by electroporation.

-

-

Agroinfiltration:

-

Grow separate cultures of A. tumefaciens containing pTRV1 and each of the pTRV2 constructs overnight.

-

Harvest and resuspend the bacterial cells in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl

2, 200 µM acetosyringone) to an OD600of 1.5. -

Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

-

Infiltrate the undersides of the leaves of 3-4 week old C. roseus seedlings using a needleless syringe.

-

-

Analysis of Silencing:

-

Grow the infiltrated plants for 2-3 weeks.

-

Observe the PDS-silenced plants for photobleaching.

-

Harvest tissues from the target gene-silenced plants.

-

Analyze the downregulation of the target gene expression by qRT-PCR.

-

Analyze the metabolic profile of the silenced plants by LC-MS to determine the functional consequence of the gene knockdown.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of the seco-iridoid pathway.

Diagram 1: The Core Seco-Iridoid Biosynthetic Pathway in Catharanthus roseus

Caption: Core seco-iridoid pathway in C. roseus.

Diagram 2: Convergent Evolution of the Iridoid Pathway in Plants and Aphids

Caption: Convergent evolution of iridoid biosynthesis.

Diagram 3: Experimental Workflow for Functional Gene Discovery in the Seco-Iridoid Pathway

Caption: Workflow for seco-iridoid gene discovery.

Conclusion

The complete elucidation of the seco-iridoid pathway represents a landmark achievement in the field of plant natural product biosynthesis. The identification of all the core biosynthetic genes and the characterization of their encoded enzymes have not only provided fundamental insights into the metabolic intricacies of medicinal plants like Catharanthus roseus but have also opened up new avenues for the biotechnological production of valuable pharmaceuticals. The discovery of a convergently evolved, yet functionally analogous, pathway in insects underscores the power of natural selection to arrive at complex chemical syntheses independently. The data, protocols, and visualizations presented in this guide offer a comprehensive toolkit for researchers aiming to further explore, engineer, and exploit this fascinating and important biosynthetic pathway. Future work will likely focus on the regulatory networks governing the pathway, the transport of intermediates between cellular compartments and tissues, and the application of synthetic biology principles to create novel seco-iridoid-derived molecules with enhanced therapeutic properties.

References

Secologanin: A Technical Guide to its Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanin (B1681713), a secoiridoid monoterpene glycoside, stands as a pivotal intermediate in the intricate biosynthetic pathways of a vast array of biologically active monoterpenoid indole (B1671886) alkaloids (MIAs), including notable pharmaceuticals like vinblastine (B1199706) and vincristine. Its unique chemical architecture, rich in functional groups, makes it a valuable chiral building block for synthetic chemistry and a focal point for metabolic engineering endeavors. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and characterization, and a visualization of its biosynthetic origin.

Chemical Structure and Identifiers

This compound possesses a complex stereochemistry that is fundamental to its biological activity and its role as a precursor to a diverse range of natural products.

| Identifier | Value |

| IUPAC Name | methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate[1] |

| Chemical Formula | C₁₇H₂₄O₁₀[1][2][3][4][5] |

| Molecular Weight | 388.37 g/mol [3][5][6] |

| CAS Number | 19351-63-4[1][2][6] |

| SMILES String | COC(=O)C1=CO--INVALID-LINK--C=C">C@HO[C@H]2--INVALID-LINK--CO)O)O">C@@HO[1][2][3] |

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, isolation, and analytical characterization.

| Property | Value |

| Physical State | White to off-white solid[7] |

| Melting Point | Not reported in the reviewed literature. As a glycoside, it may decompose upon heating. |

| Boiling Point | 595.5 °C (Predicted)[8][9] |

| Solubility | Slightly soluble in water[2][7]. Soluble in methanol (B129727). |

| Specific Optical Rotation ([α]D) | Not reported in the reviewed literature. |

| Storage Temperature | -20°C[2][7] |

Biosynthesis of this compound

This compound is a product of the iridoid biosynthesis pathway, originating from geranyl pyrophosphate (GPP). The pathway involves a series of enzymatic transformations, including oxidation, cyclization, and glycosylation, culminating in the formation of loganin. The final step is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, catalyzed by the enzyme this compound synthase, to yield this compound.[8] This molecule then serves as the crucial link between primary monoterpene metabolism and the vast family of monoterpenoid indole alkaloids.

Caption: Biosynthetic pathway of this compound.

Role in Signaling Pathways

Current scientific literature predominantly identifies this compound as a key intermediate in the biosynthesis of monoterpenoid indole alkaloids.[8] There is no substantial evidence to suggest that this compound itself functions as a signaling molecule in distinct plant signaling pathways, such as those mediated by classical plant hormones. Its primary role appears to be that of a precursor, channeling carbon from the iridoid pathway into the vast array of indole alkaloids.

Experimental Protocols

The following protocols provide detailed methodologies for the isolation, purification, and characterization of this compound.

Protocol 1: Isolation and Purification of this compound from Lonicera japonica (Japanese Honeysuckle)

This protocol is adapted from methodologies described for the isolation of iridoid glycosides from Lonicera species.

1. Extraction: a. Fresh young shoots of Lonicera japonica are harvested and immediately frozen in liquid nitrogen. b. The frozen plant material is ground to a fine powder using a mortar and pestle. c. The powdered material is extracted three times with 70% ethanol (B145695) at room temperature with constant stirring for 24 hours for each extraction. d. The extracts are pooled and filtered through cheesecloth and then Whatman No. 1 filter paper. e. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

2. Solvent Partitioning: a. The crude extract is suspended in deionized water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. b. The n-butanol fraction, which is enriched with iridoid glycosides, is collected and concentrated under reduced pressure.

3. Column Chromatography: a. A silica (B1680970) gel column is prepared using K₂CO₃-treated silica gel to prevent the degradation of this compound. b. The concentrated n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto the column. c. The column is eluted with a stepwise gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the methanol concentration. d. Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol-water (8:2:0.2) solvent system and visualized by spraying with a vanillin-sulfuric acid reagent followed by heating. e. Fractions containing this compound are pooled and concentrated.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. Final purification is achieved by preparative reversed-phase HPLC. b. Column: C18, 10 µm, 250 x 20 mm. c. Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). d. Gradient: 5% to 30% acetonitrile over 40 minutes. e. Flow Rate: 10 mL/min. f. Detection: UV at 240 nm. g. Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to yield pure this compound.

Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC) of this compound

This protocol is for the analytical determination of the purity and quantification of this compound.

1. Instrumentation: a. HPLC system with a UV-Vis detector.

2. Chromatographic Conditions: a. Column: C18, 5 µm, 250 x 4.6 mm. b. Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. c. Gradient: 5% B to 30% B over 20 minutes, then a wash with 95% B for 5 minutes, followed by re-equilibration at 5% B for 5 minutes. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 25°C. f. Detection Wavelength: 240 nm. g. Injection Volume: 10 µL.

3. Sample Preparation: a. Prepare a stock solution of this compound in methanol (1 mg/mL). b. Prepare working standards by serial dilution of the stock solution. c. Dissolve samples containing this compound in methanol and filter through a 0.45 µm syringe filter before injection.

4. Data Analysis: a. Identify the this compound peak by comparing the retention time with that of a pure standard. b. Purity is determined by the peak area percentage. c. Quantification is performed by creating a calibration curve from the peak areas of the working standards.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

1. Sample Preparation: a. Dissolve 5-10 mg of purified this compound in 0.6 mL of deuterated methanol (CD₃OD). b. Transfer the solution to a 5 mm NMR tube.

2. Instrumentation: a. A 400 MHz or higher field NMR spectrometer.

3. ¹H NMR Spectroscopy: a. Pulse Program: Standard 1D proton experiment (e.g., 'zg30'). b. Spectral Width: 0-12 ppm. c. Number of Scans: 16-64. d. Relaxation Delay: 2 seconds. e. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (CD₃OD) to δ 3.31 ppm.

4. ¹³C NMR Spectroscopy: a. Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30'). b. Spectral Width: 0-200 ppm. c. Number of Scans: 1024-4096. d. Relaxation Delay: 2 seconds. e. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (CD₃OD) to δ 49.0 ppm.

5. 2D NMR Spectroscopy (for complete structural assignment): a. COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and confirming the overall structure.

References

- 1. Characterization of a second this compound synthase isoform producing both this compound and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a vacuolar importer of this compound in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. Frontiers | Unraveling plant hormone signaling through the use of small molecules [frontiersin.org]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 8. This compound | C17H24O10 | CID 161276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Plant Hormone Signaling | IJMS | MDPI [mdpi.com]

Unveiling the Botanical Treasury: A Technical Guide to Natural Sources of Secologanin

For Immediate Release

This technical guide provides an in-depth exploration of the natural plant sources of secologanin (B1681713), a pivotal secoiridoid monoterpene glucoside essential in the biosynthesis of numerous valuable alkaloids. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge on the distribution, biosynthesis, extraction, and quantification of this crucial precursor.

Introduction to this compound

This compound is a key intermediate in the biosynthesis of a wide array of biologically active compounds, most notably terpenoid indole (B1671886) alkaloids (TIAs). Its unique chemical structure allows for condensation with tryptamine (B22526) to form strictosidine, the universal precursor to thousands of TIAs, including the anticancer agents vinblastine (B1199706) and vincristine. The demand for these high-value pharmaceuticals has spurred significant research into identifying and harnessing rich natural sources of this compound.

Prominent Natural Plant Sources of this compound

This compound is distributed across a variety of plant families, with notable concentrations found in species belonging to the Apocynaceae, Caprifoliaceae, and Rubiaceae families. This section details some of the most significant botanical sources.

Catharanthus roseus (Madagascar Periwinkle)

Catharanthus roseus stands as the most extensively studied source of this compound, primarily due to its role as the exclusive commercial source of the anticancer alkaloids vinblastine and vincristine.[1] this compound is a crucial precursor in the intricate biosynthetic pathway of these compounds within the plant. Research has shown that this compound is present in various parts of the plant, with the leaves being a primary site of accumulation.[2] The biosynthesis of this compound in C. roseus is a complex process, with different enzymatic steps localized in distinct cell types, such as the internal phloem-associated parenchyma and the leaf epidermis.[2][3]

Lonicera Species (Honeysuckle)

Several species within the Lonicera genus, commonly known as honeysuckle, have been identified as sources of this compound and related secoiridoid glucosides. Lonicera japonica (Japanese honeysuckle) is a well-documented source, with this compound and its derivative, secoxyloganin, being isolated from its flower buds and leaves.[2][4][5] Other species, such as Lonicera caerulea (honeyberry), have also been found to contain this compound.[6] The presence of these compounds contributes to the medicinal properties attributed to honeysuckle in traditional medicine.

Symphoricarpos albus (Common Snowberry)

The fruits of Symphoricarpos albus, or common snowberry, are another notable source of this compound.[7][8][9][10][11] Studies have reported the extraction and quantification of this compound from these berries, highlighting their potential as a natural source for this valuable compound.[7][8]

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound can vary significantly between different plant species and even among different organs of the same plant. The following table summarizes available quantitative data to provide a comparative overview.

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Symphoricarpos albus | Fresh Fruit | 3.35 ± 0.24 | [12] |

| Lonicera japonica | Leaves | 46.9 (for five compounds including secoxyloganin) | [4] |

| Catharanthus roseus | - | Data on specific concentrations in different parts is varied and often reported in the context of overall alkaloid biosynthesis. | [1][13][14] |

Note: The quantitative data for this compound can be influenced by various factors, including the plant's genetic makeup, developmental stage, and environmental conditions. The methods of extraction and quantification also play a crucial role in the reported values.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with geranyl pyrophosphate (GPP) from the mevalonate (B85504) pathway.[15] The pathway involves a series of oxidations, reductions, and cyclizations to form the iridoid skeleton, which is then cleaved to produce the secoiridoid structure of this compound.

Caption: Simplified biosynthetic pathway of this compound from geranyl pyrophosphate.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant materials, intended to serve as a practical guide for researchers.

Experimental Workflow for this compound Analysis

Caption: General experimental workflow for the extraction and analysis of this compound from plant sources.

Protocol 1: Ultrasound-Assisted Extraction of this compound

This protocol describes an efficient method for extracting this compound from plant tissues using ultrasonication.

1. Sample Preparation:

-

Collect fresh plant material (e.g., leaves, fruits).

-

Freeze the material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Lyophilize the powdered material to determine the dry weight.

2. Extraction Procedure:

-

Weigh approximately 1 gram of the dried plant powder into a 50 mL centrifuge tube.

-

Add 20 mL of methanol (B129727) to the tube.

-

Place the tube in an ultrasonic bath.

-

Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature (e.g., 25°C).

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.

-

Combine all the supernatants.

3. Concentration:

-

Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for subsequent analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the separation and quantification of this compound.

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.

-

Gradient: 0-5 min, 10% A; 5-20 min, 10-50% A; 20-25 min, 50-10% A; 25-30 min, 10% A.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

2. Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

3. Sample Analysis:

-

Filter the re-dissolved plant extract through a 0.45 µm syringe filter before injection.

-

Inject the prepared sample and standards into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for the analysis of this compound in a purified extract using NMR for structural confirmation and quantification.

1. Sample Preparation:

-

The dried extract from the extraction protocol should be further purified using techniques like column chromatography if a clean spectrum is required.

-

Dissolve a known amount of the purified this compound-containing fraction in a deuterated solvent (e.g., Methanol-d4 or D2O).

-

Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) for quantification.

-

Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Key parameters to set include:

-

Number of scans (e.g., 16-64, depending on concentration).

-

Relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest and the internal standard to ensure full relaxation for accurate integration.

-

Acquisition time of 2-4 seconds.

-

A presaturation pulse sequence to suppress the residual solvent signal.

-

3. Data Analysis:

-

Process the NMR spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Identify the characteristic signals of this compound in the ¹H NMR spectrum. Key signals include the anomeric proton of the glucose moiety, the olefinic protons, and the aldehyde proton.

-

Integrate the area of a well-resolved this compound signal and the signal of the internal standard.

-

Calculate the concentration of this compound using the following formula:

-

Concentration_this compound = (Integration_this compound / Number of Protons_this compound) * (Number of Protons_standard / Integration_standard) * Concentration_standard

-

Conclusion

This technical guide has provided a comprehensive overview of the natural plant sources of this compound, with a focus on Catharanthus roseus, Lonicera species, and Symphoricarpos albus. The provided quantitative data, biosynthetic pathway, and detailed experimental protocols for extraction and analysis offer a valuable resource for researchers and professionals in the fields of natural product chemistry, phytochemistry, and drug development. Further research into novel plant sources and optimization of extraction and synthesis methods will continue to be crucial for ensuring a sustainable supply of this vital biosynthetic precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Progress on Chemical Constituents of Lonicerae japonicae flos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluating the Dermatological Benefits of Snowberry (Symphoricarpos albus): A Comparative Analysis of Extracts and Fermented Products from Different Plant Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plants.usda.gov [plants.usda.gov]

- 10. darkwing.uoregon.edu [darkwing.uoregon.edu]

- 11. Symphoricarpos albus - Wikipedia [en.wikipedia.org]

- 12. ijpjournal.com [ijpjournal.com]

- 13. Characterization of a vacuolar importer of this compound in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. botanyjournals.com [botanyjournals.com]

- 15. benchchem.com [benchchem.com]

The Central Role of Secologanin in Monoterpenoid Indole Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoterpenoid indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse group of plant secondary metabolites, many of which possess significant pharmacological activities. At the heart of the biosynthesis of over 3,000 known MIAs lies the crucial precursor, secologanin (B1681713). This secoiridoid monoterpene, derived from the iridoid pathway, undergoes a pivotal condensation reaction with tryptamine (B22526) to form strictosidine (B192452), the universal precursor for all MIAs. Understanding the biosynthesis of this compound and its subsequent utilization is paramount for the metabolic engineering of plants and microbial systems to enhance the production of valuable MIAs, including the anticancer agents vinblastine (B1199706) and vincristine. This technical guide provides an in-depth overview of this compound's function in MIA biosynthesis, detailing the biosynthetic pathway, key enzymatic reactions, regulatory networks, and relevant experimental protocols.

This compound Biosynthesis Pathway

This compound is synthesized from geranyl pyrophosphate (GPP), a product of the methylerythritol 4-phosphate (MEP) pathway. The biosynthesis involves a series of enzymatic steps primarily elucidated in the medicinal plant Catharanthus roseus. The pathway is spatially regulated, with early steps occurring in the internal phloem-associated parenchyma (IPAP) cells and the final steps taking place in the leaf epidermis.[1][2]

The key enzymatic reactions leading to this compound are:

-

Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.

-

Geraniol 10-hydroxylase (G10H): A cytochrome P450 enzyme that hydroxylates geraniol to 10-hydroxygeraniol.

-

10-Hydroxygeraniol Oxidoreductase (10-HGO): Oxidizes 10-hydroxygeraniol to 10-oxogeranial.

-

Iridoid Synthase (IS): Catalyzes the cyclization of 10-oxogeranial to form iridotrial.

-

Iridoid Oxidase (IO): A cytochrome P450 that converts iridotrial to 7-deoxyloganetic acid.

-

7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid to 7-deoxyloganic acid.

-

7-Deoxyloganic Acid Hydroxylase (7-DLH): A cytochrome P450 enzyme that hydroxylates 7-deoxyloganic acid to loganic acid.

-

Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin (B1675030).[3]

-

This compound Synthase (SLS): A key cytochrome P450 enzyme (CYP72A1) that catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to produce this compound.[4][5][6]

The following diagram illustrates the biosynthetic pathway of this compound.

The Pivotal Condensation: Formation of Strictosidine

The defining role of this compound in MIA biosynthesis is its condensation with tryptamine, derived from the shikimate pathway via the decarboxylation of tryptophan by tryptophan decarboxylase (TDC). This Pictet-Spengler reaction is catalyzed by the enzyme Strictosidine Synthase (STR) , which stereoselectively yields 3-α(S)-strictosidine.[7][8] Strictosidine is the last common precursor to all MIAs, and its formation represents the convergence of the iridoid and indole pathways.

The reaction catalyzed by STR is crucial as it establishes the core carbon skeleton of the monoterpenoid indole alkaloids. The enzyme provides a scaffold that correctly orients tryptamine and this compound, facilitating the cyclization to produce the specific stereoisomer, strictosidine.[7]

Quantitative Data

Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (mM) | Vmax | kcat | Source |

| Strictosidine Synthase (STR) from Catharanthus roseus | Tryptamine | 2.3 | - | - | [9] |

| This compound | 3.4 | - | - | [9] | |

| Loganic Acid O-Methyltransferase (LAMT) from Catharanthus roseus | Loganic Acid | 0.28 ± 0.03 | - | - |

Note: Specific Vmax and kcat values for these enzymes are often dependent on the specific experimental conditions and purification level and are not consistently reported across different studies.

MIA Production in Engineered Systems

Metabolic engineering efforts in yeast and plants have demonstrated the potential to increase MIA production by manipulating the expression of biosynthetic genes. The table below presents some reported yields of strictosidine and other MIAs.

| Host Organism | Engineered Pathway/Genes | Product | Titer | Source |

| Saccharomyces cerevisiae | Full strictosidine pathway | Strictosidine | ~0.5 mg/L | |

| Saccharomyces cerevisiae | Overexpression of STR and SGD | Strictosidine | up to 2 g/L (with feeding) | |

| Nicotiana benthamiana | Transient expression of MIA pathway genes | Catharanthine | 2.5 µg/g fresh weight | |

| Catharanthus roseus hairy roots | Overexpression of ORCA3 | Catharanthine | ~1.5-fold increase |

Transcriptional Regulation of MIA Biosynthesis

The biosynthesis of this compound and its subsequent conversion to MIAs is tightly regulated at the transcriptional level, primarily by a signaling cascade initiated by the plant hormone jasmonate (JA). This regulation ensures that the production of these defense-related compounds is induced in response to environmental cues such as herbivory and pathogen attack.

Key transcription factors (TFs) involved in this regulatory network include:

-

MYC2: A basic helix-loop-helix (bHLH) TF that acts as a master regulator of the JA signaling pathway. It directly activates the expression of ORCA TFs.

-

ORCA (Octadecanoid-responsive Catharanthus AP2-domain) TFs: A family of APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) proteins (e.g., ORCA2, ORCA3) that directly bind to the promoters of several MIA biosynthetic genes, including TDC and STR, to activate their expression.[10]

-

BIS (bHLH Iridoid Synthesis) TFs: Another class of bHLH TFs (e.g., BIS1, BIS2) that specifically regulate the expression of genes in the iridoid pathway leading to this compound.

The signaling pathway can be summarized as follows: In response to a stimulus, JA-isoleucine (JA-Ile) binds to its receptor COI1, leading to the degradation of JAZ repressor proteins. This degradation releases MYC2, which can then activate the expression of ORCA and BIS genes, ultimately leading to the coordinated upregulation of the entire MIA biosynthetic pathway.

Experimental Protocols

Heterologous Expression and Purification of Strictosidine Synthase (STR)

This protocol describes the expression of C. roseus STR in E. coli and its subsequent purification for in vitro assays.

Workflow Diagram:

Detailed Methodology:

-

Cloning: The full-length coding sequence of C. roseus STR is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

-

Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).

-

Expression:

-

Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged STR protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and store at -80°C.

-

In Vitro Assay for Strictosidine Synthase (STR) Activity

This assay measures the formation of strictosidine from tryptamine and this compound using the purified STR enzyme.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.0)

-

1-5 µg of purified STR enzyme

-

2 mM tryptamine

-

2 mM this compound

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of methanol (B129727) or by boiling.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to quantify the amount of strictosidine formed.

In Vitro Assay for this compound Synthase (SLS) Activity using Microsomes

This assay measures the conversion of loganin to this compound using microsomes isolated from a heterologous expression system (e.g., yeast or insect cells) expressing the SLS cytochrome P450 enzyme.

Methodology:

-

Microsome Preparation: Isolate microsomes from yeast or insect cells expressing the C. roseus SLS (CYP72A1) and a cytochrome P450 reductase (CPR).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

50-100 µg of microsomal protein

-

1 mM loganin

-

1 mM NADPH (or an NADPH-regenerating system)

-

-

Incubation: Pre-incubate the mixture for 5 minutes at 30°C, then initiate the reaction by adding NADPH. Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Extraction: Stop the reaction and extract the products by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

-

Analysis: Evaporate the organic phase to dryness and redissolve the residue in methanol. Analyze the sample by HPLC or LC-MS for the presence and quantification of this compound.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of MIA biosynthetic genes in C. roseus tissues.

Methodology:

-

RNA Extraction: Extract total RNA from the desired plant tissue (e.g., leaves, roots) using a suitable RNA extraction kit or a TRIzol-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA template, gene-specific primers for the target gene (e.g., SLS, STR, TDC) and a reference gene (e.g., actin or ubiquitin), and a SYBR Green-based qPCR master mix.

-

Perform the qRT-PCR reaction in a real-time PCR system with appropriate cycling conditions.

-

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes normalized to the reference gene.

HPLC and LC-MS/MS Methods for MIA Analysis

A. HPLC Method for Strictosidine Quantification

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; followed by re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 225 nm and 280 nm.

-

Quantification: Based on a standard curve generated with a purified strictosidine standard.

B. LC-MS/MS Method for this compound and Strictosidine Quantification

-

Chromatography: Use a UPLC system with a C18 column for rapid separation.

-